molecular formula C9H11NO2 B15060351 (3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine

(3S)-6-Methoxy-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B15060351
M. Wt: 165.19 g/mol
InChI Key: UBNFZTRISBVHJR-MRVPVSSYSA-N
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Description

(S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine is a chiral compound belonging to the benzofuran class of organic molecules. This compound is characterized by the presence of a methoxy group at the 6th position and an amine group at the 3rd position of the dihydrobenzofuran ring. The (S)-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that distinguishes it from its ®-counterpart.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable benzofuran derivative.

    Methoxylation: Introduction of the methoxy group at the 6th position can be achieved through methylation reactions using reagents like methyl iodide in the presence of a base.

    Chiral Resolution: The separation of the (S)-enantiomer from the racemic mixture can be performed using chiral chromatography or other resolution methods.

Industrial Production Methods: Industrial production of (S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and automated systems are often employed to streamline the process and reduce costs.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

    Reduction: Reduction reactions can convert the compound into various reduced forms, such as amines or alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halides or nucleophiles in the presence of a catalyst.

Major Products:

    Oxidation Products: Oxides or imines.

    Reduction Products: Amines or alcohols.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

(S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

    ®-6-Methoxy-2,3-dihydrobenzofuran-3-amine: The enantiomer of the (S)-compound with different spatial arrangement.

    6-Methoxybenzofuran: Lacks the amine group at the 3rd position.

    2,3-Dihydrobenzofuran-3-amine: Lacks the methoxy group at the 6th position.

Uniqueness: (S)-6-Methoxy-2,3-dihydrobenzofuran-3-amine is unique due to its specific chiral configuration and the presence of both methoxy and amine groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

(3S)-6-methoxy-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H11NO2/c1-11-6-2-3-7-8(10)5-12-9(7)4-6/h2-4,8H,5,10H2,1H3/t8-/m1/s1

InChI Key

UBNFZTRISBVHJR-MRVPVSSYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H](CO2)N

Canonical SMILES

COC1=CC2=C(C=C1)C(CO2)N

Origin of Product

United States

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